molecular formula C17H14BrN5O2 B5155296 N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5155296
M. Wt: 400.2 g/mol
InChI Key: KEBPKSLHKKEVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that its anticancer activity is due to its ability to induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide has a low toxicity profile and does not cause significant adverse effects on normal cells. However, further studies are required to determine its long-term effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high selectivity towards cancer cells, which reduces the risk of damaging normal cells. However, its low solubility in water and poor stability under certain conditions can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate its potential as a drug delivery system for targeted cancer therapy. Another direction is to explore its potential as a catalyst for various chemical reactions. Additionally, further studies are required to determine its long-term effects on human health and its potential applications in other fields such as materials science.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-bromoaniline with ethyl acetoacetate followed by the addition of hydrazine hydrate and acetic anhydride. The reaction mixture is then treated with triethylamine and chloroacetyl chloride to obtain the final product.

Scientific Research Applications

N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. Additionally, it has also been investigated for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O2/c1-10(24)11-3-2-4-13(9-11)20-17(25)15-16(19)23(22-21-15)14-7-5-12(18)6-8-14/h2-9H,19H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBPKSLHKKEVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.